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Introduction
MYC is a proto-oncogene frequently dysregulated in a majority of human cancers, playing a

crucial role in cell proliferation, growth, and apoptosis.[1][2] The development of small

molecules that can effectively inhibit MYC function is a significant goal in cancer therapy.

MYCi361 is a small molecule inhibitor that directly engages MYC within cells, disrupting the

crucial MYC/MAX heterodimerization.[1][3][4][5] This disruption impairs MYC-driven gene

expression.[1][3][4][5] Furthermore, MYCi361 enhances the phosphorylation of MYC on

threonine-58, which subsequently leads to increased proteasome-mediated degradation of the

MYC protein.[1][3][5][6][7] This dual mechanism of action leads to a significant reduction in the

viability of MYC-dependent cancer cells.[1]

This application note provides a detailed protocol for performing a cell viability assay using

MYCi361 to assess its cytotoxic and anti-proliferative effects on cancer cell lines. The following

protocols are based on commonly used colorimetric (MTT) and luminescent (CellTiter-Glo®)

assays, which are robust and amenable to high-throughput screening.

MYCi361 Signaling Pathway
The following diagram illustrates the mechanism of action of MYCi361.
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Caption: Mechanism of action of MYCi361.
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The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of

MYCi361 in various cancer cell lines.

Cell Line Cancer Type
Assay
Duration

IC50 (µM) Reference

MycCaP Prostate Cancer 5 days 2.9 [8]

LNCaP Prostate Cancer 5 days 1.4 [8]

PC3 Prostate Cancer 5 days 1.6 [8]

MV4-11 Leukemia 5 days 2.6 [8]

HL-60 Lymphoma 5 days 5.0 [8]

P493-6 Lymphoma 5 days 2.1 [8]

SK-N-B2 Neuroblastoma 5 days 4.9 [8]

Experimental Protocols
Two common methods for assessing cell viability are provided below. The choice of assay may

depend on the specific cell line, experimental goals, and available equipment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan

crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

MYCi361 (stock solution in DMSO)

Selected cancer cell line

Complete cell culture medium
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96-well clear, flat-bottom tissue culture plates

MTT solution (5 mg/mL in sterile PBS)[10]

DMSO (cell culture grade)

Phosphate-buffered saline (PBS)

Multichannel pipette

Microplate reader capable of measuring absorbance at 570 nm

37°C, 5% CO2 incubator

Experimental Workflow:
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Caption: Workflow for the MTT cell viability assay.
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Cell Seeding:

Trypsinize and count cells.

Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of

complete culture medium. The optimal seeding density should be determined for each cell

line to ensure they are in the exponential growth phase at the time of the assay.

Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.

Compound Treatment:

Prepare a serial dilution of MYCi361 in complete culture medium. A suggested

concentration range is 0.1 µM to 100 µM.

Include a vehicle control (DMSO) at the same concentration as the highest concentration

of MYCi361 used.

Carefully remove the medium from the wells and add 100 µL of the medium containing the

different concentrations of MYCi361 or the vehicle control.

Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

MTT Assay:

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C with 5% CO2, or until a purple precipitate is

visible.

Carefully remove the medium containing MTT.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

[10]

Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the average absorbance of the blank wells (medium only) from all other absorbance

readings.

Calculate the percentage of cell viability for each concentration of MYCi361 using the

following formula:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Plot the percentage of cell viability against the log of the MYCi361 concentration to generate

a dose-response curve.

Calculate the IC50 value, which is the concentration of MYCi361 that inhibits cell viability by

50%.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability
Assay
This assay is a homogeneous method that determines the number of viable cells in culture by

quantifying the amount of ATP present, which is an indicator of metabolically active cells.[11]

[12] The luminescent signal is proportional to the amount of ATP and, therefore, the number of

viable cells.[11][12]

Materials:

MYCi361 (stock solution in DMSO)

Selected cancer cell line

Complete cell culture medium

96-well opaque-walled plates suitable for luminescence measurements

CellTiter-Glo® Reagent
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Multichannel pipette

Luminometer or a microplate reader with luminescence detection capabilities

37°C, 5% CO2 incubator

Experimental Workflow:
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Day 2: Treatment
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Caption: Workflow for the CellTiter-Glo® assay.

Procedure:

Cell Seeding:

Follow the same procedure as for the MTT assay (Protocol 1, step 1), but use opaque-

walled 96-well plates.

Compound Treatment:

Follow the same procedure as for the MTT assay (Protocol 1, step 2).

CellTiter-Glo® Assay:

After the incubation period, remove the plate from the incubator and allow it to equilibrate

to room temperature for approximately 30 minutes.

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture

medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition:

Measure the luminescence using a luminometer or a microplate reader with luminescence

detection.

Data Analysis:

Subtract the average luminescence of the blank wells (medium only) from all other

luminescence readings.
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Calculate the percentage of cell viability for each concentration of MYCi361 using the

following formula:

% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100

Plot the percentage of cell viability against the log of the MYCi361 concentration to generate

a dose-response curve.

Calculate the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy -
PMC [pmc.ncbi.nlm.nih.gov]

2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion -
PMC [pmc.ncbi.nlm.nih.gov]

3. selleckchem.com [selleckchem.com]

4. abmole.com [abmole.com]

5. scholars.northwestern.edu [scholars.northwestern.edu]

6. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

7. aacrjournals.org [aacrjournals.org]

8. medchemexpress.com [medchemexpress.com]

9. merckmillipore.com [merckmillipore.com]

10. MTT assay protocol | Abcam [abcam.com]

11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15623152?utm_src=pdf-body
https://www.benchchem.com/product/b15623152?utm_src=pdf-body
https://www.benchchem.com/product/b15623152?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6939458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6939458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9083341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9083341/
https://www.selleckchem.com/products/myci361.html
https://www.abmole.com/pharmacological/c-myc.html
https://www.scholars.northwestern.edu/en/publications/small-molecule-myc-inhibitors-suppress-tumor-growth-and-enhance-i
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855142/
https://aacrjournals.org/cancerres/article/79/13_Supplement/LB-273/638040/Abstract-LB-273-Development-of-small-molecule-MYC
https://www.medchemexpress.com/myci361.html
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter_glo-luminescent-cell-viability-assay/
https://www.promega.ca/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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